
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide, also known as JNJ-39729209, is a small molecule drug that has been developed for research purposes. It is a selective antagonist of the orexin-2 receptor, which is a G protein-coupled receptor that is involved in the regulation of wakefulness and sleep.
Wirkmechanismus
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide acts as a selective antagonist of the orexin-2 receptor, which is primarily expressed in the central nervous system. The orexin-2 receptor is involved in the regulation of wakefulness and sleep, and its activation promotes wakefulness. By blocking the orexin-2 receptor, 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide inhibits the wake-promoting effects of orexin and promotes sleep.
Biochemical and physiological effects:
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide has been shown to have significant effects on the behavior and physiology of animals. In rats, 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide has been found to increase the amount of time spent in non-rapid eye movement (NREM) sleep and decrease the amount of time spent in wakefulness. 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide has also been shown to decrease the latency to sleep onset and increase the duration of NREM sleep in mice. These effects suggest that 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide has potential as a therapeutic agent for the treatment of sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide has several advantages for use in lab experiments. It is a selective antagonist of the orexin-2 receptor, which allows for the investigation of the specific effects of orexin-2 receptor inhibition. 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also limitations to the use of 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide in lab experiments. For example, it may not be suitable for use in certain animal models, and its effects may vary depending on the species and strain of animal used.
Zukünftige Richtungen
There are several possible future directions for the research on 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide. One direction is the investigation of the potential therapeutic benefits of orexin-2 receptor antagonists in the treatment of sleep disorders, such as insomnia and narcolepsy. Another direction is the exploration of the effects of 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide on other physiological systems, such as the cardiovascular system and the immune system. Additionally, the development of more potent and selective orexin-2 receptor antagonists may lead to the discovery of new therapeutic agents for the treatment of sleep disorders and other conditions.
Synthesemethoden
The synthesis of 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide involves several steps, including the preparation of the starting materials, the reaction of the starting materials, and the purification of the final product. The detailed synthesis method of 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide is beyond the scope of this paper, but it can be found in the literature.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide has been used in various scientific research studies, including the investigation of the role of the orexin-2 receptor in the regulation of wakefulness and sleep, the exploration of the potential therapeutic benefits of orexin-2 receptor antagonists in the treatment of sleep disorders, and the examination of the effects of 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide on the behavior and physiology of animals.
Eigenschaften
Produktname |
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
2-(2,4-dimethylphenoxy)-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-7-15(12(2)9-11)20-13(3)16(19)18-14-5-4-8-17-10-14/h4-10,13H,1-3H3,(H,18,19) |
InChI-Schlüssel |
DQXNTALFBZPDJC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CN=CC=C2)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CN=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




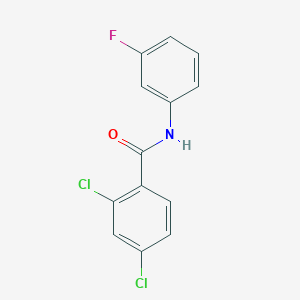

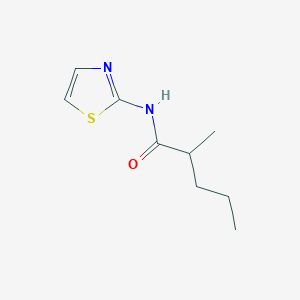
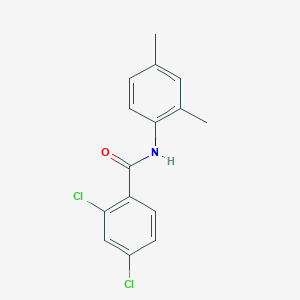
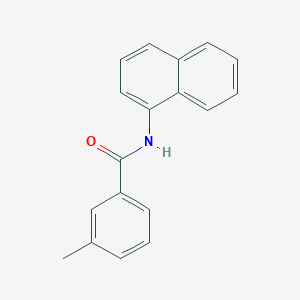
![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
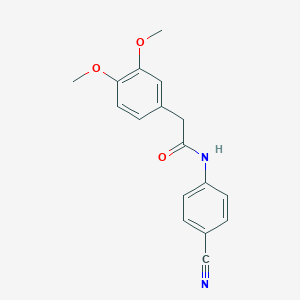
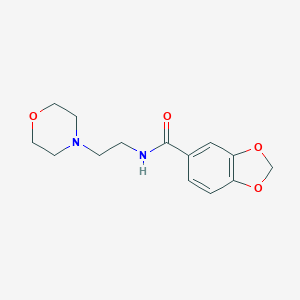
methanone](/img/structure/B270740.png)

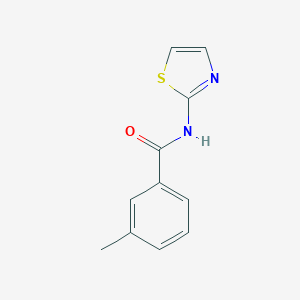
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)
